Cas no 746670-87-1 (cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid)

cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Z-1,2-CIS-ACHEC-OH
- MFCD01863246
- SCHEMBL3744086
- 124753-65-7
- (1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
- CS-0343848
- CIS-2-(BENZYLOXYCARBONYLAMINO)-4-CYCLOHEXENE-1-CARBOXYLIC ACID
- (1R,6S)-6-benzyloxycarbonylamino-cyclohex-3-enecarboxylic acid
- Z-cis-1,2-aminocyclohex-4-ene carboxylic acid
- AKOS030241379
- QIAAZWPFGHTXNZ-OLZOCXBDSA-N
- (1R,6S)-6-(((benzyloxy)carbonyl)amino)cyclohex-3-enecarboxylic acid
- EN300-6748026
- 1329602-69-8
- rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid
- 3-Cyclohexene-1-carboxylic acid, 6-[[(phenylmethoxy)carbonyl]amino]-, (1R,6S)-rel-
- (1R,6S)-6-(((Benzyloxy)carbonyl)amino)cyclohex-3-ene-1-carboxylic acid
- CIS-1-(BENZYLOXYCARBONYL-AMINO)CYCLOHEX-4-ENYL-2-CARBOXYLIC ACID
- 746670-87-1
- cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid
-
- Inchi: 1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
- InChI Key: QIAAZWPFGHTXNZ-OLZOCXBDSA-N
- SMILES: OC([C@@H]1CC=CC[C@@H]1NC(=O)OCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 275.11575802g/mol
- Monoisotopic Mass: 275.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 75.6Ų
cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6748026-0.1g |
rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid |
746670-87-1 | 0.1g |
$640.0 | 2023-05-30 | ||
Enamine | EN300-6748026-1.0g |
rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid |
746670-87-1 | 1g |
$728.0 | 2023-05-30 | ||
Enamine | EN300-6748026-10.0g |
rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid |
746670-87-1 | 10g |
$3131.0 | 2023-05-30 | ||
Enamine | EN300-6748026-5.0g |
rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid |
746670-87-1 | 5g |
$2110.0 | 2023-05-30 | ||
Enamine | EN300-6748026-0.25g |
rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid |
746670-87-1 | 0.25g |
$670.0 | 2023-05-30 | ||
Enamine | EN300-6748026-0.5g |
rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid |
746670-87-1 | 0.5g |
$699.0 | 2023-05-30 | ||
Enamine | EN300-6748026-2.5g |
rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid |
746670-87-1 | 2.5g |
$1428.0 | 2023-05-30 | ||
Enamine | EN300-6748026-0.05g |
rac-(1R,6S)-6-{[(benzyloxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid |
746670-87-1 | 0.05g |
$612.0 | 2023-05-30 |
cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid Related Literature
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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2. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
Additional information on cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid
Recent Advances in the Study of cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid (CAS: 746670-87-1)
In recent years, cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid (CAS: 746670-87-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexene ring structure and benzyloxycarbonyl (Cbz) protecting group, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of protease inhibitors and peptidomimetics. The compound's structural features make it an attractive scaffold for designing novel therapeutic agents targeting diseases such as cancer, viral infections, and inflammatory disorders.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid in the synthesis of macrocyclic peptides with enhanced binding affinity to protein targets. The researchers utilized a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry to incorporate this building block into peptide sequences. The resulting macrocycles exhibited improved pharmacokinetic properties, including increased metabolic stability and cell permeability, compared to their linear counterparts. This highlights the compound's utility in addressing the challenges associated with peptide-based drug development.
Another significant advancement was reported in a 2024 Bioorganic & Medicinal Chemistry Letters paper, which focused on the use of CAS: 746670-87-1 as a key intermediate in the synthesis of selective cathepsin inhibitors. The study demonstrated that derivatives of this compound could effectively modulate the activity of cathepsin family proteases, which are implicated in various pathological conditions, including osteoporosis and cancer metastasis. The researchers employed molecular docking and kinetic assays to elucidate the binding modes and inhibitory mechanisms of these derivatives, providing valuable insights for future drug design efforts.
Recent computational studies have also contributed to our understanding of the structural and electronic properties of cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid. Density functional theory (DFT) calculations and molecular dynamics simulations have revealed the conformational flexibility of the cyclohexene ring and its influence on the compound's reactivity. These findings, published in a 2023 issue of The Journal of Physical Chemistry B, have important implications for optimizing the synthesis and functionalization of this scaffold in medicinal chemistry applications.
In conclusion, the growing body of research on cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid (CAS: 746670-87-1) underscores its versatility and potential in drug discovery. Its applications span from peptide-based therapeutics to small-molecule protease inhibitors, with recent studies highlighting its role in improving drug-like properties and target specificity. As the field continues to evolve, further investigations into the compound's pharmacological profile and synthetic modifications are expected to yield even more promising results for the development of next-generation therapeutics.
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